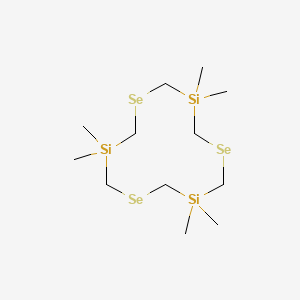
3,3,7,7,11,11-Hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7,7,11,11-Hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane is a complex organoselenium compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a cyclic structure with alternating silicon and selenium atoms, and is heavily methylated, which contributes to its stability and reactivity.
Preparation Methods
The synthesis of 3,3,7,7,11,11-Hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organometallic reactions, starting with the preparation of silyl and selenyl precursors. These precursors undergo cyclization reactions under controlled conditions to form the desired cyclic structure.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive selenium atoms. Solvents such as tetrahydrofuran (THF) or toluene are commonly used, and the reactions are often catalyzed by transition metal complexes.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
3,3,7,7,11,11-Hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert selenoxides back to selenides. Reducing agents such as sodium borohydride (NaBH₄) are typically used.
Substitution: The methyl groups attached to silicon atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can introduce various functional groups into the cyclic structure.
Scientific Research Applications
3,3,7,7,11,11-Hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their catalytic properties and potential use in organic synthesis.
Biology: In biological research, the compound’s selenium content makes it a candidate for studying selenium’s role in biological systems. It can be used to investigate the antioxidant properties of selenium-containing compounds.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the field of cancer research. Selenium compounds are known for their anticancer properties, and this compound may offer new avenues for drug development.
Industry: In the industrial sector, the compound’s stability and reactivity make it useful in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 3,3,7,7,11,11-Hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane exerts its effects involves several molecular targets and pathways:
Molecular Targets: The selenium atoms in the compound can interact with various biomolecules, including proteins and nucleic acids. These interactions can modulate the activity of enzymes and other proteins.
Pathways Involved: The compound may influence redox signaling pathways due to its ability to undergo oxidation and reduction reactions. This can affect cellular processes such as apoptosis and proliferation, which are critical in cancer research.
Comparison with Similar Compounds
3,3,7,7,11,11-Hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,5,9-trioxacyclododecane and its derivatives share a similar cyclic structure but differ in the heteroatoms present. Other related compounds include hexamethylcyclotrisiloxane and hexamethylcyclotrisilazane.
Uniqueness: The presence of selenium atoms in this compound sets it apart from its silicon-only counterparts. This unique feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
918905-37-0 |
|---|---|
Molecular Formula |
C12H30Se3Si3 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
3,3,7,7,11,11-hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane |
InChI |
InChI=1S/C12H30Se3Si3/c1-16(2)7-13-9-17(3,4)11-15-12-18(5,6)10-14-8-16/h7-12H2,1-6H3 |
InChI Key |
JJWYPCFBHJSDRX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C[Se]C[Si](C[Se]C[Si](C[Se]C1)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


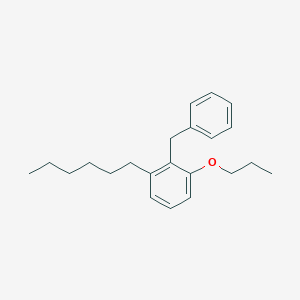
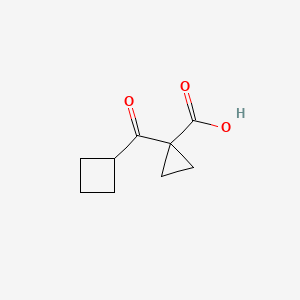
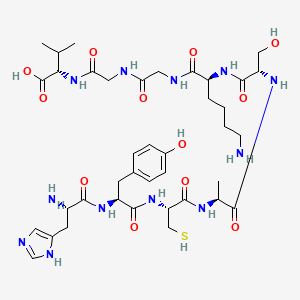
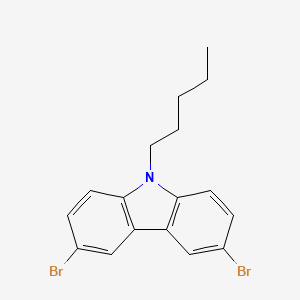

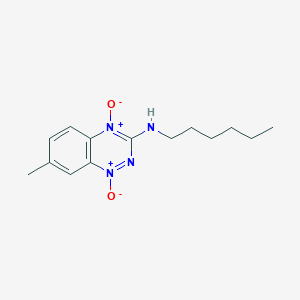
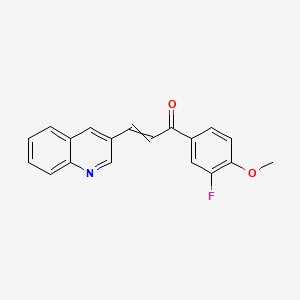
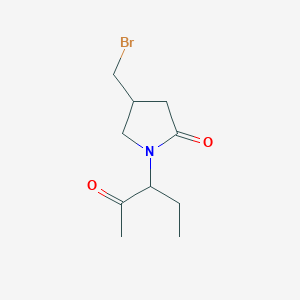
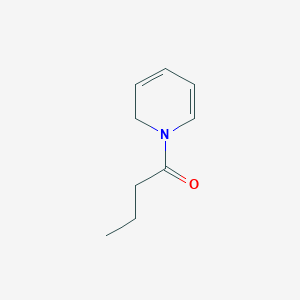
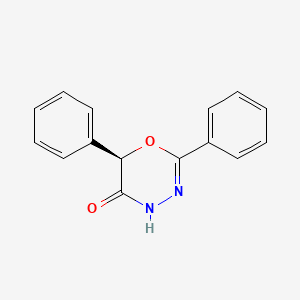
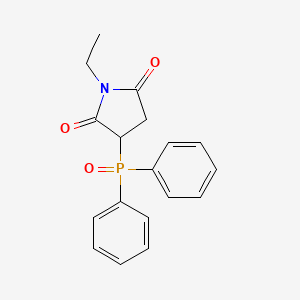
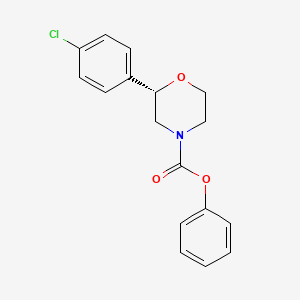
![3-[2-(Butylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14185656.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B14185661.png)
